molecular formula C5H10BBrO2 B14678256 2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane CAS No. 36169-93-4

2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14678256
CAS No.: 36169-93-4
M. Wt: 192.85 g/mol
InChI Key: TYNRBMPDLRCMIO-UHFFFAOYSA-N
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Description

2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a cyclic structure containing oxygen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-bromopropane with a boronic acid or boronate ester under specific conditions. One common method includes the use of trimethylsilyl bromide in a solvent-free environment at room temperature for several hours . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Elimination: Strong bases like sodium or potassium hydroxide in ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

Scientific Research Applications

2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In substitution reactions, the bromine atom is displaced by nucleophiles, while in elimination reactions, the boron center facilitates the removal of hydrogen atoms, leading to the formation of alkenes . The boron atom can also participate in redox reactions, altering its oxidation state and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromopropan-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a bromine atom and a boron-containing cyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler alkyl bromides or boronic acids.

Properties

CAS No.

36169-93-4

Molecular Formula

C5H10BBrO2

Molecular Weight

192.85 g/mol

IUPAC Name

2-(2-bromopropan-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C5H10BBrO2/c1-5(2,7)6-8-3-4-9-6/h3-4H2,1-2H3

InChI Key

TYNRBMPDLRCMIO-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C(C)(C)Br

Origin of Product

United States

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